Chemical structure and molecular weight of (+/-)-Catechin Gallate-13C3
Chemical structure and molecular weight of (+/-)-Catechin Gallate-13C3
Technical Whitepaper: (+/-)-Catechin Gallate-13C3 as a High-Fidelity Internal Standard for Bioanalysis
Executive Summary
The precise quantification of polyphenolic compounds in complex biological matrices is frequently hindered by matrix effects, rapid metabolic turnover, and ionization suppression. (+/-)-Catechin Gallate-13C3 (CG-13C3) represents a gold-standard stable isotope-labeled internal standard (SIL-IS) designed to overcome these analytical challenges. By incorporating three Carbon-13 atoms into the heterocyclic C-ring, this isotopologue maintains the exact chromatographic behavior of the analyte while providing a distinct mass spectral signature (+3 Da). This guide details the structural characterization, synthesis logic, and validated LC-MS/MS protocols for deploying CG-13C3 in pharmacokinetic assays.
Chemical Identity & Structural Characterization
Nomenclature and Isotopic Architecture
The molecule consists of a catechin core esterified with gallic acid. The "13C3" designation typically refers to the replacement of Carbon-12 with Carbon-13 at positions 2, 3, and 4 of the heterocyclic C-ring. This specific labeling strategy is chosen because the C-ring is central to the flavan-3-ol skeleton, ensuring the label remains integral during most metabolic phase I/II biotransformations (unlike labile protons in deuterated standards).
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Common Name: (±)-Catechin-2,3,4-13C3 gallate[][2]
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Systematic Name: (2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-[2,3,4-13C3]chromen-3-yl 3,4,5-trihydroxybenzoate (and its enantiomer)
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Chemical Formula: C₁₉[¹³C]₃H₁₈O₁₀
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CAS Number: N/A (Labeled); 130405-40-2 (Unlabeled parent)
Molecular Weight Analysis
For mass spectrometry (LC-MS), researchers must distinguish between Average Molecular Weight (for gravimetric preparation) and Monoisotopic Mass (for MS method setup).
| Parameter | Unlabeled Catechin Gallate (C₂₂H₁₈O₁₀) | (+/-)-Catechin Gallate-13C3 (C₁₉¹³C₃H₁₈O₁₀) |
| Average MW | 442.37 g/mol | 445.35 g/mol |
| Monoisotopic Mass | 442.0899 Da | 445.1000 Da |
| Mass Shift | - | +3.0101 Da |
| Precursor Ion [M-H]⁻ | 441.1 m/z | 444.1 m/z |
Structural Visualization
The diagram below illustrates the ester linkage and the specific location of the ¹³C stable isotopes within the C-ring.
Figure 1: Structural logic of Catechin Gallate-13C3. The red nodes indicate the stable isotope location.
Synthesis & Stability Considerations
Synthetic Route Logic
The synthesis of CG-13C3 typically follows a semi-synthetic or total synthetic pathway to ensure high isotopic enrichment (>99 atom % 13C).
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Precursor Synthesis: ¹³C-labeled phloroglucinol or ¹³C-acetic acid is used to construct the A and C rings of the flavan skeleton via a Friedel-Crafts alkylation or similar condensation with a B-ring aldehyde.
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Esterification: The resulting (±)-Catechin-13C3 is esterified at the C3-hydroxyl group using protected Gallic Acid (e.g., tri-O-benzyl gallic acid) followed by deprotection.
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Why this matters: This route ensures the label is "locked" in the core skeleton, preventing metabolic loss during ester hydrolysis (a common metabolic pathway).
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Stability & Storage Protocol
Catechins are notoriously unstable, susceptible to epimerization and oxidation.
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Hygroscopicity: The powder is hygroscopic. Equilibrate vials to room temperature before opening to prevent moisture condensation.
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Oxidation: Store in amber vials under inert gas (Argon/Nitrogen) at -20°C .
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Solution Stability: Stock solutions in DMSO or Methanol are stable for 6 months at -80°C. Avoid aqueous buffers with pH > 7.0, which accelerate degradation.
Analytical Protocol: LC-MS/MS Validation
The Self-Validating System
Using CG-13C3 allows for the correction of Matrix Effects (ME) . Because the ¹³C isotope behaves chromatographically identically to the ¹²C analyte but has a different mass, any suppression of ionization in the source affects both equally.
Instrument Parameters (Generic Protocol)
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Ionization: Electrospray Ionization (ESI), Negative Mode.
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Column: C18 Reverse Phase (e.g., Waters HSS T3), 1.8 µm particle size.
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Mobile Phase:
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A: 0.1% Formic Acid in Water.
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B: Acetonitrile.
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MRM Transition Table
The selection of Multiple Reaction Monitoring (MRM) transitions is critical. Since the label is on the Catechin ring, the Gallate fragment remains unlabeled.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Origin of Fragment |
| Catechin Gallate (Analyte) | 441.1 | 169.0 | 20 | Gallic Acid moiety (Unlabeled) |
| 441.1 | 289.1 | 15 | Catechin Core (Unlabeled) | |
| CG-13C3 (Internal Standard) | 444.1 | 169.0 | 20 | Gallic Acid moiety (Unlabeled) |
| 444.1 | 292.1 | 15 | Catechin Core (Labeled +3 ) |
Note: The transition 444.1 -> 169.0 is often the most sensitive (highest abundance), but 444.1 -> 292.1 is more specific if background interference exists at m/z 169.
Workflow Diagram
Figure 2: Analytical workflow ensuring normalization of extraction efficiency and matrix effects.
Biological Context & Utility
Why 13C3 over Deuterium (D)?
Deuterated standards (e.g., Catechin-D3) are cheaper but suffer from two critical flaws in polyphenol analysis:
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Deuterium Exchange: Acidic protons on the phenolic rings can exchange with solvent protons, leading to signal loss.
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Isotope Effect: Deuterium can slightly alter retention time (the "chromatographic isotope effect"). If the IS does not co-elute perfectly with the analyte, it cannot compensate for transient matrix suppression zones. CG-13C3 eliminates these issues, providing perfect co-elution and zero proton exchange.
Metabolic Tracing
CG-13C3 is also used to study the bioavailability of tea catechins. By dosing the labeled compound, researchers can distinguish exogenous catechin gallate from endogenous levels (if any) or dietary background in clinical subjects.
References
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Sigma-Aldrich. (±)-Catechin-2,3,4-13C3 gallate Product Specification. Sigma-Aldrich Catalog. Link
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MedChemExpress. (-)-Catechin Gallate-13C3 Datasheet. MedChemExpress. Link
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PubChem. Catechin Gallate Compound Summary. National Library of Medicine. Link
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Cambridge Isotope Laboratories. (±)-Catechin gallate (2,3,4-13C3, 99%).[2] CIL Catalog. Link
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Lambert, J. D., & Elias, R. J. (2010). The antioxidant and pro-oxidant activities of green tea polyphenols: A role in cancer prevention. Archives of Biochemistry and Biophysics. Link
